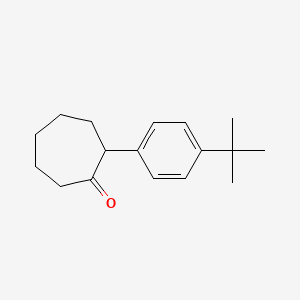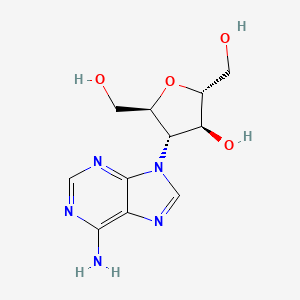![molecular formula C18H15N3 B12570654 1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline CAS No. 429688-27-7](/img/structure/B12570654.png)
1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its fused pyrazole and quinoline rings, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline typically involves the condensation of appropriate precursors. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . Another approach is the multicomponent synthesis, which allows for the assembly of the pyrazoloquinoline system through the reaction of multiple starting materials in a single step .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. These methods are scaled up to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazoloquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazoloquinolines, dihydro derivatives, and quinoline derivatives. These products can exhibit diverse chemical and biological properties, making them valuable for further research and applications.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, its fluorescent properties enable it to be used as a probe for studying cellular processes and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazolo[3,4-B]quinoline: This compound is also a pyrazoloquinoline derivative but with different substituents.
1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]pyridin-6(7H)-one: This compound has a similar core structure but differs in the presence of a pyridinone ring.
Quinolinyl-pyrazoles: These compounds share the quinoline and pyrazole rings but have different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
429688-27-7 |
|---|---|
Molekularformel |
C18H15N3 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
1,3-dimethyl-4-phenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C18H15N3/c1-12-16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)19-18(16)21(2)20-12/h3-11H,1-2H3 |
InChI-Schlüssel |
TYLJYORAQYWLMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


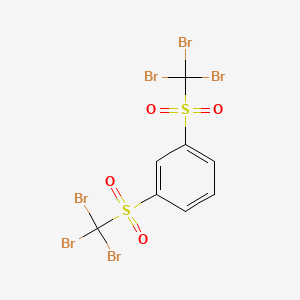
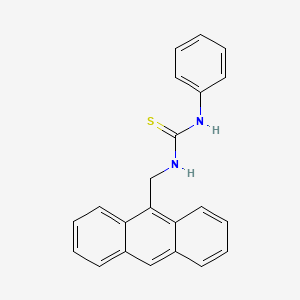
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
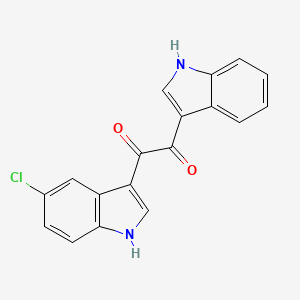
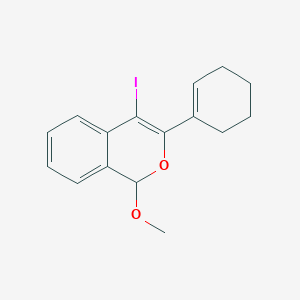
![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)](/img/structure/B12570602.png)
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)
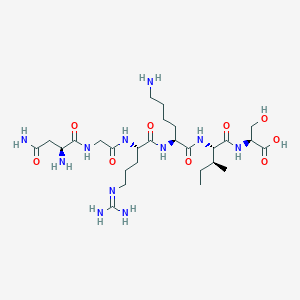
![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
